Product packaging for 7-Methyl-5-methoxy benzothiophene(Cat. No.:)

7-Methyl-5-methoxy benzothiophene

Cat. No.: B8378084
M. Wt: 178.25 g/mol
InChI Key: JHBWWJLKRQQOKZ-UHFFFAOYSA-N
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Description

Significance of the Benzothiophene (B83047) Core in Heterocyclic Chemistry

Benzothiophene, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, holds a significant position in the field of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its unique planar, fused-ring structure imparts a high degree of aromaticity and electron density, making it a valuable and versatile building block for synthesizing more complex molecules. numberanalytics.com The presence of the sulfur atom in the thiophene ring influences the molecule's reactivity, making it susceptible to electrophilic substitution and cycloaddition reactions. numberanalytics.com

The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds. nih.gov Its derivatives have been extensively investigated and developed as pharmaceuticals, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnih.gov Beyond medicine, the electronic properties of benzothiophenes make them valuable in materials science, particularly for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com This broad spectrum of applications ensures that benzothiophene and its derivatives remain an active area of research in both medicinal and materials chemistry. numberanalytics.comnih.gov

Research Context of Methoxy- and Methyl-Substituted Benzothiophenes

The introduction of substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups onto the benzothiophene framework significantly influences its chemical reactivity and biological interactions. The methoxy group, being an electron-donating group, can enhance the electronic effects within the molecule. This modification can be crucial for tuning the optical and electrical properties of materials used in organic electronics. chembk.com In medicinal chemistry, the presence of methoxy groups has been shown to enhance the antioxidant activity of certain heterocyclic derivatives, as they can donate electrons or hydrogen atoms to stabilize free radicals. nih.gov

The methyl group primarily contributes to the lipophilicity (the ability to dissolve in fats, oils, and lipids) of the compound. This property is critical in drug design, as it can affect how a molecule is absorbed, distributed, metabolized, and excreted by the body. In the context of materials science, strategic placement of methyl groups can influence the molecular packing and, consequently, the charge carrier mobility in organic semiconductors. acs.org Research into substituted benzofurans, a related class of compounds, has shown that the presence of a methoxy group can significantly influence biological properties, including pro-oxidative and proapoptotic effects in cancer cells. nih.gov The study of methoxy- and methyl-substituted benzothiophenes is therefore driven by the potential to fine-tune the electronic, physical, and biological properties of the core structure for specific applications.

Scope of Academic Research on 7-Methyl-5-methoxy Benzothiophene Systems

Academic research on this compound (CAS Number: 1388033-29-1) focuses on its role as a key intermediate in organic synthesis. chembk.com This heterocyclic aromatic compound is primarily utilized as a building block for creating more complex molecules with specialized functions. chembk.com Its unique structure, featuring both a methoxy and a methyl group on the benzothiophene core, gives it distinct optical and electrical properties. chembk.com

This makes it a compound of interest for the synthesis of materials for optoelectronic devices, such as organic electronic materials and fluorescent dyes. chembk.com In the field of medicinal chemistry, it is viewed as a valuable scaffold and a precursor for developing new pharmaceuticals, with potential applications as anticancer and anti-inflammatory agents.

Synthesis methods for this compound have been described, including reactions starting from 5-methylbenzothiophene. chembk.com The chemical and physical properties of the compound have been characterized, providing a foundation for its use in further synthetic applications. chembk.com

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1388033-29-1 chembk.comcalpaclab.comchemscene.com
Molecular Formula C₁₀H₁₀OS chembk.comchemscene.com
Molecular Weight 178.25 g/mol chemscene.com
Appearance Colorless to light yellow solid chembk.com
Melting Point ~94-96 °C chembk.com
Boiling Point ~235-237 °C chembk.com
Density ~1.21 g/cm³ chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B8378084 7-Methyl-5-methoxy benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

5-methoxy-7-methyl-1-benzothiophene

InChI

InChI=1S/C10H10OS/c1-7-5-9(11-2)6-8-3-4-12-10(7)8/h3-6H,1-2H3

InChI Key

JHBWWJLKRQQOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=C2)OC

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 5 Methoxy Benzothiophene and Analogous Systems

Strategies for Benzothiophene (B83047) Core Construction

The construction of the benzothiophene core is a critical step in the synthesis of 7-Methyl-5-methoxy benzothiophene and related compounds. This typically involves the formation of a five-membered thiophene (B33073) ring fused to a benzene (B151609) ring. chemicalbook.com

Cyclization Reactions

Cyclization reactions are a cornerstone of benzothiophene synthesis, providing a direct route to the fused ring system from appropriately substituted precursors. chemicalbook.com

Oxidative cyclization methods often utilize an oxidizing agent to facilitate the formation of the carbon-sulfur bond and subsequent aromatization. A notable example involves the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes. nih.govacs.org This process can be coupled with alkoxycarbonylation to produce benzothiophene-3-carboxylic esters in a one-pot, multicomponent reaction. nih.govacs.org Another approach uses manganese to mediate the intermolecular oxidative cyclization of thiophenols and alkynes, triggered by oxygen. researchgate.net Silver catalysis has also been employed for the intermolecular oxidative cyclization of N-arylthio succinimides with internal alkynes to yield 2,3-diarylbenzo[b]thiophenes. rsc.org Furthermore, oxidative cyclization of α-mercaptocinnamic acid using potassium ferricyanide (B76249) or iodine can also yield the benzothiophene core. chemicalbook.com

Acid-catalyzed methods are employed to promote the intramolecular cyclization of suitable precursors. For instance, arylmercapto acetals can be cyclized in the gas phase using ZnCl2-impregnated montmorillonite (B579905) or in solution with Amberlyst A-15. chemicalbook.com Additionally, the use of a solid acidic catalyst derived from rice husk has been shown to effectively catalyze the intramolecular ring closure to form benzo[a]carbazoles, a related heterocyclic system, suggesting potential applicability to benzothiophene synthesis. rsc.org

Palladium catalysis is a powerful tool for constructing benzothiophenes. rsc.org A prominent method is the palladium-catalyzed annulation of aryl sulfides with alkynes, which allows for the synthesis of 2,3-disubstituted benzothiophenes. acs.org This approach is analogous to the Larock indole (B1671886) synthesis. acs.org Another palladium-catalyzed method involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to produce (E)-2-(1-alkenyl)benzothiophenes. acs.orgnih.gov Palladium(II) acetate (B1210297) has been used to catalyze the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage of C-H and C-S bonds. nih.gov Furthermore, a domino reaction involving palladium-catalyzed heteroarylation of thioamide-based precursors has been developed to produce benzothieno[2,3-b]quinolones. researchgate.net

CatalystStarting MaterialsProductYield (%)Reference
PdI2/KI2-(Methylthio)phenylacetylenes, CO, AlcoholBenzothiophene-3-carboxylic esters57-83 nih.gov
PdCl2 or PdCl2(cod)ThioenolsBenzo[b]thiophenesNot specified rsc.org
Pd(OAc)2Aryl sulfides, Alkynes2,3-Disubstituted benzothiophenesNot specified acs.org
PdI2/KI1-(2-Mercaptophenyl)-2-yn-1-ols(E)-2-(1-Alkenyl)benzothiophenes55-82 acs.orgnih.gov
Pd(OAc)2Diaryl sulfidesDibenzothiophene derivativesUp to 15 (initial) nih.gov

Radical-promoted reactions offer an alternative pathway to benzothiophenes. The heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols can be initiated by a radical initiator like AIBN in an alcoholic solvent. acs.orgnih.govacs.org This method selectively yields 2-alkoxymethylbenzothiophenes in fair to excellent yields. acs.orgnih.govacs.org Another radical-mediated approach involves the cyclization of an aryl radical, generated from an aryl halide, onto a sulfur atom. rsc.org Electrochemical methods can also be used to generate sulfonyl radicals which then react with internal alkynes to form benzothiophene-1,1-dioxides. nih.gov

In recent years, there has been a growing interest in developing metal-free synthetic methods. chim.it One such approach involves the electrophilic cyclization of o-alkynyl thioanisoles. chim.it Another strategy is the direct SNAr-type reaction of o-halovinylbenzenes with potassium sulfide (B99878), followed by cyclization and dehydrogenation to form 2-substituted benzo[b]thiophenes. organic-chemistry.orgthieme-connect.com Iodine-catalyzed intermolecular cyclization of thiophenols and alkynes also provides a metal-free route to benzothiophene derivatives. thieme-connect.de Furthermore, a sulfonium-rearrangement triggered cyclization of aryl sulfoxides and allenenitriles offers another metal-free pathway. researchgate.net

Reagent/CatalystStarting MaterialsProductYield (%)Reference
Electrophilic Specieso-Alkynyl thioanisolesBenzothiophenesNot specified chim.it
K2So-Halovinylbenzenes2-Substituted benzo[b]thiophenesHigh organic-chemistry.orgthieme-connect.com
I2Thiophenols, AlkynesBenzothiophene derivativesModerate to excellent thieme-connect.de
None (Rearrangement)Aryl sulfoxides, AllenenitrilesBenzothiophenesNot specified researchgate.net
Electrophilic SulfurAlkynylthioanisoles3-Thiomethylbenzo[b]thiophenesUp to 99 nih.gov

Annulation Reactions

Annulation reactions are a fundamental approach to constructing the benzothiophene ring system. These methods typically involve the formation of one or more rings in a single synthetic operation. A notable example is the base-mediated annulation of 2-nitrobenzothiophenes with phenols or naphthols to create more complex heteroacenes. acs.org For instance, reacting 2-nitrobenzothiophenes with naphthols in the presence of a base can yield benzothieno[2,3-b]naphthofurans. acs.org This strategy has been successfully applied to a range of substituted 2-nitrobenzothiophenes and naphthols, even on a gram scale. acs.org Another approach involves a palladium-catalyzed C-H arylation of electron-rich heteroarenes, which can be considered a type of annulation process for building more complex structures on the benzothiophene core. organic-chemistry.org Furthermore, thiolation annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA), provide a direct route to 2-substituted benzo[b]thiophenes. organic-chemistry.org

ReactantsCatalyst/ReagentProduct TypeReference
2-Nitrobenzothiophenes, NaphtholsBaseBenzothieno[2,3-b]naphthofurans acs.org
2-Bromo alkynylbenzenes, Sodium sulfideCuI, TMEDA2-Substituted benzo[b]thiophenes organic-chemistry.org
o-Methylthio-arenediazonium salts, AlkynesEosin Y (photocatalyst), Green lightSubstituted benzothiophenes organic-chemistry.org

Aryne Reaction with Alkynyl Sulfides

A one-step intermolecular reaction between arynes and alkynyl sulfides presents an efficient method for synthesizing a wide array of benzothiophene derivatives. rsc.orgnih.gov This method typically involves generating an aryne from an o-silylaryl triflate, which then reacts with an alkynyl sulfide. rsc.orgnih.govresearchgate.net For example, treating a mixture of an aryne precursor like 2-chloro-6-(trimethylsilyl)phenyl triflate and an alkynyl sulfide with cesium fluoride (B91410) in acetonitrile (B52724) leads to the formation of the corresponding benzothiophene in high yield. rsc.org The reaction demonstrates good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophenes. rsc.orgnih.govrsc.org The proposed mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by cyclization and subsequent protonation to form the benzothiophene skeleton. rsc.org

Aryne PrecursorAlkynyl SulfideConditionsProductYieldReference
2-Chloro-6-(trimethylsilyl)phenyl triflateEthyl p-tolylethynyl sulfideCsF, MeCN, heat3-(4-Tolyl)-4-chlorobenzo[b]thiopheneHigh rsc.org
o-Silylaryl triflatesVarious alkynyl sulfidesCsF, MeCN3-Substituted benzothiophenesModerate to High rsc.orgnih.gov

Wittig Reagent-Based Ring Closure

The Wittig reaction, a cornerstone in alkene synthesis, can also be adapted for the ring closure of heterocyclic systems like benzothiophenes. researchgate.net One such strategy involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids. organic-chemistry.org In the presence of a copper(I) iodide catalyst, 1,10-phenanthroline, and tripropylamine (B89841) as a base, this sequence of an Ullmann-type C-S bond formation followed by an intramolecular Wittig reaction efficiently yields benzo[b]thiophenes. organic-chemistry.org This approach leverages the reliability and functional group tolerance of the Wittig reaction to construct the thiophene ring fused to the benzene core. organic-chemistry.orgresearchgate.net

Introduction and Regioselective Placement of Substituents

Once the benzothiophene core is formed, the introduction of substituents such as methyl and methoxy (B1213986) groups at specific positions is necessary to arrive at the target molecule, this compound.

Friedel-Crafts Alkylation

Friedel-Crafts reactions are a classic method for attaching substituents to aromatic rings and can be applied to the benzothiophene system. wikipedia.org The acylation variant, a Friedel-Crafts acylation, is commonly used and proceeds via electrophilic aromatic substitution, typically employing a Lewis acid catalyst like aluminum chloride. wikipedia.orggoogle.com For example, the acylation of a protected benzothiophene can be carried out in an inert solvent such as dichloromethane (B109758) at temperatures ranging from -30°C to 100°C. google.com This allows for the introduction of an acyl group, which can subsequently be converted to other functionalities. The direct alkylation of benzo[b]thiophene has also been studied, though it can sometimes lead to multiple products. acs.org A specific application involves the direct synthesis of benzothiophene-3-carboxylic acid from benzothiophene using trichloroacetyl chloride in a Friedel-Crafts acylation, followed by hydrolysis. tandfonline.com

SubstrateReagentCatalystProductReference
Methyl-protected benzothiopheneAcyl chlorideAluminum chlorideAcylated benzothiophene google.com
BenzothiopheneTrichloroacetyl chlorideAluminum chloride2-Trichloroacetyl-benzothiophene tandfonline.com
Benzo[b]thiopheneIsopropyl bromideAluminum chlorideIsopropyl-benzo[b]thiophene acs.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org It is widely used to attach aryl or other organic groups to a benzothiophene scaffold. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst and a base to couple an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org This method has been successfully used for synthesizing various aryl-substituted thiophenes and benzothiophenes, demonstrating good functional group tolerance and often proceeding in high yields. mdpi.comacs.org For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) and a base to yield 4-arylthiophene-2-carbaldehydes. mdpi.com This strategy is applicable for creating biaryl linkages, which are common in many biologically active molecules. researchgate.net

SubstrateCoupling PartnerCatalystProduct TypeReference
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄4-Arylthiophene-2-carbaldehydes mdpi.com
Aryl chloridesThiophene- and furanboronic acidsPalladium catalystAryl-thiophenes/furans acs.org
HaloarenesPhenylboronic acidPalladium catalystBiaryl compounds libretexts.org

Sulfonylation Reactions

Sulfonylation reactions introduce a sulfonyl group onto the benzothiophene ring, a common functional group in various functional materials and biologically active compounds. A green and practical electrochemical method has been developed for the synthesis of C-3-sulfonated benzothiophenes. rsc.orgacs.org This approach involves the reaction of 2-alkynylthioanisoles with sodium sulfinates under catalyst- and external oxidant-free conditions. rsc.orgacs.org The reaction proceeds via a radical addition-cyclization pathway initiated by the electrochemical generation of a sulfonyl radical from the sodium sulfinate. rsc.org This method is efficient, sustainable, and tolerates a good range of functional groups, providing access to various 3-sulfonated benzothiophenes in moderate to good yields. acs.org

C-H Activation Strategies for Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, offering an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com For benzothiophene systems, C-H activation strategies enable the introduction of new functional groups at various positions on the heterocyclic ring.

Transition metal catalysis is central to many C-H activation strategies. rsc.org Metals like palladium, rhodium, and iridium are frequently employed to catalyze the selective activation of otherwise inert C-H bonds. rsc.orgresearchgate.net These reactions can be broadly categorized into two types: direct arylation/alkenylation (C-H activation) and oxidative arylation/alkenylation (C-H/C-H activation). mdpi.com

The regioselectivity of C-H functionalization on the benzothiophene scaffold is a significant challenge. While positions C2 and C3 are relatively established sites for direct coupling, functionalization at the C4, C5, C6, and C7 positions of the benzene ring is less common. mdpi.comnih.gov The outcome is often governed by the presence and nature of directing groups. mdpi.comrsc.org A directing group, typically a substituent on the benzothiophene core, coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. researchgate.net For instance, the choice of a directing group at the C3 position of an indole (a related heterocycle) can influence whether functionalization occurs on the five-membered or six-membered ring. mdpi.com

In the absence of a directing group, the inherent electronic properties of the benzothiophene ring dictate the site of reaction. chemicalbook.com For example, metal-free C4 arylation has been achieved by activating benzothiophenes as their S-oxide derivatives, where an electron-withdrawing group at C3 is crucial for the reaction's success. nih.govnih.gov This method highlights how modifying the electronic nature of the scaffold can be a powerful strategy for controlling regioselectivity in C-H functionalization. nih.gov The development of these strategies provides a pathway to synthesize complex derivatives, such as this compound, by selectively functionalizing the appropriate positions on the benzannulated ring.

Gold-Catalyzed Oxyarylation for C3 and C7 Functionalization

Gold catalysis has provided a unique method for the functionalization of benzothiophenes, specifically through the intermolecular oxyarylation of alkynes with benzothiophene S-oxides. acs.orgacs.orgnih.gov This reaction offers a regioselective pathway to C3-alkylated benzothiophenes, which are often challenging to synthesize via direct methods. acs.orgnih.gov

The process involves reacting a benzothiophene S-oxide with a terminal alkyne in the presence of a gold catalyst, such as [DTBPAu(PhCN)]SbF₆. acs.org The reaction typically yields the C3-functionalized benzothiophene as the major product, with the C7-functionalized isomer forming as a minor product. acs.orgnih.gov The methodology is compatible with a range of substituted and unsubstituted benzothiophenes, as well as both alkyl and aryl alkynes. acs.orgnih.gov Functional groups like esters, tertiary amines, and halides are well-tolerated under the reaction conditions. acs.org

Mechanistic studies have revealed that the benzothiophene S-oxide itself can act as an inhibitor to the gold catalyst. acs.orgacs.org This inhibition, along with catalyst degradation to an unreactive complex, can affect the reaction's efficiency. acs.org Despite this, the reaction provides efficient access to C3-alkylated benzothiophenes that also contain a carbonyl group, a versatile handle for further chemical transformations. acs.org

For unsubstituted benzothiophene S-oxide, which is unstable in its pure form, a telescoped protocol has been developed. This involves carrying out the S-oxidation of benzothiophene and the subsequent gold-catalyzed oxyarylation in a single continuous process, providing the C3-substituted product in good yield over two steps. acs.org

Table 1: Gold-Catalyzed Oxyarylation of Benzothiophene S-Oxides with Alkynes

Benzothiophene S-OxideAlkyneProduct(s)Yield (%)Regioisomeric Ratio (C3:C7)Reference
UnsubstitutedPhenylacetyleneC3- and C7-alkylated benzothiophenes84Not Specified acs.org
2-Ester substitutedPhenylacetyleneC3-alkylated benzothiopheneNot SpecifiedNot Applicable acs.org
3-Methyl substitutedPhenylacetyleneComplex MixtureNot SpecifiedNot Applicable acs.org
Unsubstituted (Telescoped)Not SpecifiedC3-substituted benzothiophene79 (over two steps)Not Applicable acs.org

C2-Alkylation of Benzothiophene S-Oxides

The functionalization of the C2 position of benzothiophenes can be achieved through the activation of the parent heterocycle as its S-oxide. A notable transition-metal-free method involves the C2-alkylation of benzothiophene S-oxides using boronic esters. researchgate.net This strategy leads to the synthesis of enantioenriched 2,3-disubstituted benzothiophenes, which are valuable structures in medicinal chemistry and materials science. researchgate.net

The reaction proceeds under specific conditions. First, the substituted benzothiophene S-oxide is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C). This is followed by the addition of a boronic ester. After a solvent switch to acetone, the reaction is completed by the addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). researchgate.net These conditions facilitate the coupling between the C2 position of the benzothiophene S-oxide and the boronic ester. researchgate.net This method represents an important strategy for creating specific substitution patterns on the benzothiophene core that might be difficult to achieve through other means. researchgate.net

Electrophilic Sulfur Mediated Cyclization

A robust and versatile method for the synthesis of the benzo[b]thiophene core is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.orgacs.orgnih.gov This approach allows for the formation of 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions and at ambient temperature. nih.govnih.gov

The key reagent in this transformation is a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which acts as the electrophilic sulfur source. nih.govorganic-chemistry.orgacs.org The proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur. This is followed by a cyclization step and subsequent demethylation to yield the final benzothiophene product. organic-chemistry.org A significant advantage of this method is the introduction of a valuable thiomethyl group at the C3 position of the benzothiophene ring. nih.govorganic-chemistry.org

This reaction demonstrates broad functional group tolerance and its yield appears to be largely unaffected by the steric or electronic properties of substituents on the alkyne. organic-chemistry.orgnih.gov For example, even when an electron-withdrawing nitrile group is present on a remote phenyl ring of the alkyne substrate, the reaction proceeds efficiently to give the product in excellent yield. nih.gov The method is also scalable and can be adapted to produce sulfoxide (B87167) derivatives, further expanding its synthetic utility. organic-chemistry.org Compared to other methods that may use toxic reagents or harsh conditions, this electrophilic cyclization offers a milder and more environmentally benign alternative. organic-chemistry.org

To synthesize this compound using this strategy, one would start with an appropriately substituted o-alkynyl thioanisole, such as a derivative of 2-alkynyl-4-methoxy-6-methyl anisole.

Table 2: Electrophilic Cyclization of o-Alkynyl Thioanisoles

Substrate (o-Alkynyl Thioanisole)Product (2,3-Disubstituted Benzothiophene)Yield (%)Reaction Time (h)Reference
Phenyl-substituted alkyne2-Phenyl-3-thiomethyl-benzothiopheneExcellentNot Specified nih.gov
Alkyne with ortho-nitrile on phenyl group2-(2-nitrophenyl)-3-thiomethyl-benzothiopheneQuantitative48 nih.gov
Alkyne with meta-nitrile on phenyl group2-(3-nitrophenyl)-3-thiomethyl-benzothiopheneExcellentNot Specified nih.gov
Alkyne with para-nitrile on phenyl group2-(4-nitrophenyl)-3-thiomethyl-benzothiopheneExcellentNot Specified nih.gov

Structural Elucidation and Characterization Techniques in Chemical Research

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable tools for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with a compound, chemists can deduce its connectivity, functional groups, and electronic environment. For 7-Methyl-5-methoxy benzothiophene (B83047), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 7-Methyl-5-methoxy benzothiophene, distinct signals are expected for the aromatic protons on the benzothiophene core and the protons of the methyl and methoxy (B1213986) substituents. The predicted chemical shifts (δ) are influenced by the electron-donating effects of the methoxy group and the weakly activating methyl group.

The protons on the thiophene (B33073) ring (H2 and H3) typically appear as doublets. The protons on the benzene (B151609) ring (H4 and H6) would also be expected to show distinct signals. The methyl group will present as a singlet, as will the methoxy group, but at different chemical shifts.

Predicted ¹H NMR Data for this compound (Based on general values for substituted benzothiophenes)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2/H3~7.2-7.8Doublet
H2/H3~7.2-7.8Doublet
H4~7.0-7.4Singlet or fine doublet
H6~6.8-7.2Singlet or fine doublet
-OCH₃~3.8-4.0Singlet
-CH₃~2.4-2.6Singlet

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and specific electronic effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are sensitive to the electronic environment, with carbons attached to the electronegative oxygen and sulfur atoms appearing at characteristic downfield shifts.

The spectrum is predicted to show ten distinct signals, corresponding to the eight carbons of the benzothiophene ring system and the two carbons of the methyl and methoxy substituents. The positions of the methoxy and methyl groups significantly influence the chemical shifts of the aromatic carbons to which they are attached and the adjacent carbons.

Predicted ¹³C NMR Data for this compound (Based on data from similar substituted benzothiophenes)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2/C3~120-130
C3a~135-140
C4~110-120
C5~155-160
C6~100-115
C7~125-135
C7a~130-140
-OCH₃~55-60
-CH₃~20-25

Note: These are estimated values. The actual chemical shifts depend on the specific molecular geometry and solvent.

The Attached Proton Test (APT) is a useful ¹³C NMR experiment that distinguishes between different types of carbon atoms based on the number of attached protons. orgsyn.org In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups appear as positive signals. orgsyn.org

For this compound, the APT spectrum would be expected to show:

Positive Signals: The CH carbons of the benzothiophene ring and the CH₃ carbons of the methyl and methoxy groups.

Negative Signals: The quaternary carbons of the benzothiophene ring (C3a, C5, C7, and C7a).

This technique provides an additional layer of confirmation for the assignment of carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bond vibrations.

Key expected absorptions include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): From the methyl and methoxy groups, typically in the range of 2950-2850 cm⁻¹

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): A strong, characteristic band around 1250-1020 cm⁻¹.

C-S stretching: These bands are often weak and can be difficult to assign definitively, appearing in the fingerprint region.

C-H bending (out-of-plane): Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2950-2850
Aromatic C=CStretching1600-1450
Aryl C-OStretching1250-1020

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like benzothiophene have characteristic UV-Vis absorption spectra. The benzothiophene core is a chromophore, and the presence of substituents like the methoxy and methyl groups can cause a shift in the absorption maxima (λ_max), typically to longer wavelengths (a bathochromic or red shift).

Benzothiophene itself exhibits absorption bands in the UV region. The addition of the electron-donating methoxy group and the methyl group would be expected to enhance and shift these absorptions. The spectrum would likely show multiple bands corresponding to π → π* transitions within the conjugated aromatic system.

Mass Spectrometry (MS)

The molecular ion peak (M+) for this compound, with a molecular formula of C₁₀H₁₀OS, would be observed at a mass-to-charge ratio (m/z) of 178.25. The fragmentation of benzothiophenes is influenced by the substituents on the ring. For this compound, several key fragmentation pathways are anticipated:

Loss of a Methyl Radical: A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the methoxy group or the methyl group at position 7, leading to a fragment ion at m/z 163. This is a common fragmentation pathway for methylated aromatic compounds.

Loss of Formaldehyde (B43269): Aromatic ethers can undergo a characteristic loss of formaldehyde (CH₂O), which would result in a fragment ion at m/z 148. This would involve the rearrangement of the methoxy group.

Loss of a Thiophene Ring Fragment: Cleavage of the thiophene ring can also occur, though the stability of the aromatic system makes this less favorable than the loss of substituents.

The expected fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z)Proposed Lost FragmentStructure of Lost Fragment
178--
163Methyl Radical•CH₃
148FormaldehydeCH₂O
147Hydrogen Radical•H
135Acetonitrile (B52724) Radical•CH₂CN
115Thiophene Ring FragmentC₄H₃S

Crystallographic Analysis

Single-Crystal X-ray Diffraction

While specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases, the analysis of related structures provides a template for what might be expected. For instance, studies on various substituted benzothiophenes reveal that the benzothiophene ring system is typically planar. nih.govjuniperpublishers.com In a study of a complex spiropyrrolidine tethered to a benzothiophene analogue, the benzothiophene moiety was found to be disordered, indicating rotational flexibility around single bonds connecting it to the rest of the molecule. nih.gov

Should crystals of this compound be obtained, X-ray diffraction would reveal the precise planarity of the fused ring system and the orientation of the methoxy and methyl substituents relative to the aromatic core. The resulting crystallographic information file (CIF) would contain all the atomic coordinates and cell parameters, providing a definitive structural model.

Advanced Structural Analysis Techniques

Beyond the fundamental determination of molecular structure, advanced computational and analytical techniques offer deeper insights into the subtle forces that dictate crystal packing and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on a normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.govset-science.com Red areas on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govset-science.com

For this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions:

C-H···O interactions: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, and interactions with hydrogen atoms from neighboring molecules would be anticipated.

C-H···π interactions: The electron-rich aromatic benzothiophene ring can act as a weak hydrogen bond acceptor, interacting with C-H bonds of adjacent molecules.

In a related molecule, 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c] nih.govnih.govset-science.combenzoxadiazocine, Hirshfeld analysis showed that H···H, H···C/C···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. researchgate.net

2D Fingerprint Plots for Intermolecular Interactions

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. set-science.comcrystalexplorer.net These plots display the distribution of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface) for all points on the Hirshfeld surface. set-science.com The resulting plot is a unique "fingerprint" of the intermolecular interactions for a given crystal structure. crystalexplorer.net

For this compound, the 2D fingerprint plot would be expected to show distinct features corresponding to the different types of intermolecular interactions. The plot can be decomposed to show the relative contributions of specific atom-pair contacts. researchgate.net For example, the percentage contribution of H···H, C···H, and O···H contacts to the total Hirshfeld surface area can be precisely calculated. researchgate.net In the analysis of other benzothiophene derivatives, H···H contacts are often the most prevalent, followed by C···H and other heteroatom interactions. nih.gov

Atomic Pair Distribution Function (PDF) Analysis

Atomic Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of materials, particularly those that are nanocrystalline, disordered, or amorphous. chembk.com The PDF is obtained from the Fourier transform of total X-ray or neutron scattering data and provides a histogram of atom-atom distances. chembk.com This allows for the characterization of short-range and intermediate-range order, even in the absence of long-range crystalline order. chembk.com

While there are no specific PDF analysis studies reported for this compound, this technique would be highly valuable for characterizing non-crystalline forms of the compound. For instance, if the compound were prepared as an amorphous solid, PDF analysis could reveal details about the local molecular conformation and the nature of the intermolecular packing that are not accessible through traditional diffraction methods. The technique has been successfully applied to a wide range of molecular materials to understand their structure at the nanoscale. chembk.com

Theoretical and Computational Investigations of 7 Methyl 5 Methoxy Benzothiophene Systems

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the molecular properties of compounds like 7-methyl-5-methoxy benzothiophene (B83047). These ab initio methods provide insights into the electronic structure and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

Geometry Optimization

Prior to analyzing its electronic properties, the three-dimensional structure of 7-methyl-5-methoxy benzothiophene would be optimized to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). The optimization process would yield key geometrical parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC-S1.78 Å
C-C (thiophene ring)1.38 - 1.42 Å
C-C (benzene ring)1.39 - 1.41 Å
C-O1.36 Å
C-H (methyl)1.09 Å
Bond AngleC-S-C92.1°
C-C-O125.5°
Dihedral AngleC-C-O-C180.0°

Note: The data in this table is hypothetical and serves as an illustration of typical results from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzothiophene ring system, which is rich in electrons. The LUMO would also be distributed over the aromatic system. The methoxy (B1213986) and methyl groups, being electron-donating, would influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the sulfur and oxygen atoms due to their high electronegativity. The aromatic rings would also exhibit negative potential. The hydrogen atoms of the methyl group would show a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, significant interactions would be expected between the lone pairs of the sulfur and oxygen atoms and the antibonding orbitals of the aromatic rings, indicating electron delocalization.

Table 3: Hypothetical NBO Analysis for Selected Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (S)π(C=C)15.2
LP (O)π(C=C)12.8
π (C=C)π*(C=C)20.5

Note: The data in this table is hypothetical and illustrates potential NBO analysis results.

Prediction of NMR Chemical Shifts

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT is a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be characteristic of its functional groups. For instance, the protons of the methoxy group would appear as a singlet, as would the protons of the methyl group, but at different chemical shifts. The aromatic protons would show a complex splitting pattern. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the methoxy and methyl groups, as well as for the carbons of the benzothiophene core.

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
Methoxy (O-CH₃)3.85 (s)55.9
Methyl (Ar-CH₃)2.45 (s)21.3
Aromatic Protons6.8 - 7.8 (m)-
Aromatic Carbons-110 - 140

Note: The data in this table is hypothetical and intended for illustrative purposes. 's' denotes a singlet and 'm' a multiplet.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.org It is an extension of Density Functional Theory (DFT), which is a common method for calculating the electronic structure of molecules in their ground state. nih.gov TD-DFT is particularly valuable for predicting and interpreting UV-visible absorption and emission spectra. researchgate.net

For this compound, a TD-DFT analysis would provide a detailed understanding of its electronic transitions. This involves calculating the energies of various excited states and the probabilities of transitions from the ground state to these excited states. The results would allow for the prediction of the molecule's absorption spectrum, indicating the wavelengths of light it is likely to absorb. Furthermore, by analyzing the molecular orbitals involved in these transitions, one could characterize them as, for example, π-π* or n-π* transitions, which is crucial for understanding the molecule's photophysical behavior.

The substitution pattern of the benzothiophene core, with a methyl group at the 7-position and a methoxy group at the 5-position, would be expected to influence the electronic properties. The electron-donating nature of the methoxy group and the weaker electron-donating effect of the methyl group would likely lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzothiophene.

Illustrative TD-DFT Data for this compound:

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.15HOMO -> LUMO
S24.202950.42HOMO-1 -> LUMO
S34.552720.08HOMO -> LUMO+1

Note: This table is a hypothetical representation of results from a TD-DFT calculation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iiserpune.ac.inyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and thermodynamic properties of molecules. youtube.com

Transition State (TS)-docked Molecular Dynamics simulations are a specialized application of MD used to explore the dynamic evolution of a system from its transition state. This technique is particularly useful for understanding reaction mechanisms and selectivity. By starting simulations from the transition state geometry, one can observe the trajectories of the reacting molecules as they proceed to form products, providing insights into the factors that govern the reaction pathway.

For a hypothetical reaction involving this compound, such as an electrophilic substitution or a cycloaddition, TS-docked MD simulations could elucidate the role of the methyl and methoxy substituents in directing the stereochemical and regiochemical outcome of the reaction. The simulations would reveal how the dynamic motions of the molecule and its interactions with the solvent influence the accessibility of different reaction channels.

Illustrative Reaction Pathway Analysis from TS-docked MD Simulations:

Starting TSProduct DistributionKey Dynamic Feature
TS for C2-attack90% C2-substituted productSteric hindrance from the 7-methyl group disfavors attack at other positions.
TS for C3-attack10% C3-substituted productMethoxy group at C5 electronically favors this minor pathway.

Note: This table is a hypothetical representation of results from a TS-docked MD simulation study.

Energy Framework Calculations for Intermolecular Interactions

Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. rsc.orgcrystalexplorer.netresearchgate.net This method calculates the interaction energies between pairs of molecules in the crystal and represents them graphically, typically as cylinders connecting the centroids of interacting molecules, where the cylinder thickness is proportional to the interaction strength. crystalexplorer.net The total interaction energy is usually decomposed into electrostatic, dispersion, polarization, and repulsion components. mdpi.com

For this compound, energy framework calculations would be instrumental in understanding its solid-state packing and predicting its material properties. rsc.org The analysis would reveal the dominant intermolecular forces, such as π-π stacking interactions between the benzothiophene rings and hydrogen bonding involving the methoxy group. Visualizing the energy frameworks would provide a clear picture of the anisotropy of the crystal packing, which is crucial for understanding properties like mechanical strength and charge transport in organic electronic applications. rsc.orgresearchgate.net

Illustrative Intermolecular Interaction Energies for this compound:

Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Total Energy (kJ/mol)
π-π Stacking-15.2-35.8-51.0
C-H···π-5.1-12.3-17.4
C-H···O-8.9-4.5-13.4

Note: This table is a hypothetical representation of results from an energy framework calculation.

Computational Predictions of Chemical Reactivity and Stability

Computational chemistry offers a suite of tools to predict the chemical reactivity and stability of molecules. stackexchange.com Density Functional Theory (DFT) is widely used for this purpose, providing access to a range of reactivity descriptors. nih.gov These descriptors are derived from the electronic structure of the molecule and can offer valuable insights into its behavior in chemical reactions.

For this compound, key reactivity descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The locations of these orbitals on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic and electrophilic attack.

Illustrative Reactivity Descriptors for this compound:

DescriptorValueInterpretation
HOMO Energy-5.8 eVIndicates a moderate electron-donating ability.
LUMO Energy-1.2 eVSuggests a relatively low electron-accepting ability.
HOMO-LUMO Gap4.6 eVCorrelates with high kinetic stability.
MEP Minimum-0.045 a.u.Located near the thiophene (B33073) sulfur atom, indicating a site for electrophilic interaction.

Note: This table is a hypothetical representation of results from a DFT-based reactivity prediction study.

Chemical Reactivity and Transformation Studies of 7 Methyl 5 Methoxy Benzothiophene

Influence of Methoxy (B1213986) and Methyl Substitution on Reactivity

The presence of both a methoxy and a methyl group on the benzene (B151609) ring of the benzothiophene (B83047) system plays a crucial role in directing its chemical reactivity. Substituents on an aromatic ring can either activate or deactivate the ring towards electrophilic substitution. libretexts.orgfiveable.me Activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles, while deactivating groups withdraw electron density, making it less reactive. fiveable.me

Both the methoxy (-OCH3) and methyl (-CH3) groups are generally considered to be activating groups. fiveable.me The methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance. uba.ar The methyl group is a weaker activating group that donates electron density through an inductive effect. fiveable.me

In the case of 7-Methyl-5-methoxy benzothiophene, these activating groups enhance the nucleophilicity of the benzothiophene ring system, making it more reactive towards electrophiles than the unsubstituted benzothiophene. The specific positioning of these groups at the 5- and 7-positions further influences where on the molecule reactions are most likely to occur, a concept known as regioselectivity.

Regioselective Functionalization Outcomes

The directing effects of the methoxy and methyl groups lead to specific and predictable outcomes in functionalization reactions.

C3-Selective Functionalization

Electrophilic substitution reactions on benzothiophene typically occur at the C3 position. stackexchange.com This preference is due to the greater stabilization of the cationic intermediate formed during the reaction. The presence of the electron-donating methoxy and methyl groups on the benzene portion of the molecule further enhances the reactivity at the C3 position.

C7-Selective Functionalization

While electrophilic attack is favored at C3, functionalization at the C7 position can also be achieved, often through different reaction mechanisms. The specific directing effects of the substituents can be exploited to achieve this regioselectivity.

Intermolecular Reactions and Mechanistic Insights

The enhanced reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. chembk.com

Nucleophilic Substitutions

While electrophilic substitutions are common for this electron-rich system, nucleophilic substitution reactions can also occur, particularly at halogenated positions. For instance, a halogen atom at the 2-position of a benzothiophene ring can be displaced by an amine nucleophile. taylorfrancis.com

Sulfonylation Reactions

Sulfonylation is a key transformation that can be performed on benzothiophene derivatives. This reaction introduces a sulfonyl group, which is a valuable functional group in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay between the inherent reactivity of the benzothiophene nucleus and the directing effects of the electron-donating methoxy and methyl substituents on the benzene ring. Generally, the thiophene (B33073) ring of benzothiophene is more susceptible to electrophilic attack than the benzene ring, with substitution favoring the 3-position. chemicalbook.com However, the presence of activating groups on the benzenoid portion can significantly influence the regioselectivity of these reactions.

In this compound, the benzene ring is furnished with two activating groups: a strongly activating methoxy group (-OCH₃) at the 5-position and a weakly activating methyl group (-CH₃) at the 7-position. The methoxy group is a powerful ortho-, para-director, activating the 4- and 6-positions. The methyl group is also an ortho-, para-director, activating the 6-position and the 8-position (part of the thiophene ring fusion). The cumulative effect of these two groups, particularly the dominant methoxy group, leads to a significant increase in the electron density at the 4- and 6-positions of the benzene ring. libretexts.orgmasterorganicchemistry.com

Consequently, a competition arises between electrophilic attack at the electron-rich thiophene ring (positions 2 and 3) and the activated benzene ring (positions 4 and 6). Studies on analogous substituted benzothiophenes, such as 4-methoxybenzo[b]thiophene (B1252323), have shown that electrophilic substitution predominantly occurs on the benzene ring at the position most activated by the methoxy group. For instance, bromination, nitration, and Friedel-Crafts acetylation of 4-methoxybenzo[b]thiophene yield the 7-substituted product. rsc.org

For this compound, the position most activated by the combined directing effects of the 5-methoxy and 7-methyl groups is the 6-position, which is ortho to both substituents. The 4-position is also strongly activated, being ortho to the methoxy group and para to the methyl group. Therefore, electrophilic substitution is anticipated to occur preferentially at the 4- and/or 6-positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)Rationale
Nitration HNO₃/H₂SO₄4-Nitro-7-methyl-5-methoxy benzothiophene and/or 6-Nitro-7-methyl-5-methoxy benzothiopheneThe strongly activating -OCH₃ and -CH₃ groups direct the electrophile (NO₂⁺) to the ortho and para positions. The 4- and 6-positions are the most electronically enriched. nih.gov
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃4-Bromo-7-methyl-5-methoxy benzothiophene and/or 6-Bromo-7-methyl-5-methoxy benzothiopheneThe directing effects of the existing substituents guide the halogen to the activated 4- and 6-positions.
Friedel-Crafts Acylation RCOCl/AlCl₃4-Acyl-7-methyl-5-methoxy benzothiophene and/or 6-Acyl-7-methyl-5-methoxy benzothiopheneThe acylium ion (RCO⁺) will attack the electron-rich benzene ring at the sterically most accessible and electronically favored positions (4 or 6). nih.govnih.gov
Vilsmeier-Haack Formylation POCl₃/DMF4-Formyl-7-methyl-5-methoxy benzothiophene and/or 6-Formyl-7-methyl-5-methoxy benzothiopheneSimilar to other electrophilic substitutions, formylation is expected to occur at the activated benzenoid positions. rsc.org

Functional Group Tolerance in Synthetic Transformations

The utility of this compound as a scaffold in organic synthesis is significantly enhanced by the stability of its core structure and the tolerance of its methoxy and methyl functional groups to a variety of reaction conditions. This allows for further molecular elaboration without the need for extensive protecting group strategies.

Research on the synthesis of complex molecules incorporating the benzothiophene moiety has demonstrated the robustness of this heterocyclic system when substituted with electron-donating groups. For instance, palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis, have been shown to be compatible with substituted benzothiophenes. The methoxy and methyl groups on the benzene ring of this compound are generally tolerant to common coupling conditions such as those used in Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov This allows for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, at specific positions, provided a suitable handle like a halogen is present on the benzothiophene core.

Furthermore, cyclization reactions to form the benzothiophene ring itself have been shown to tolerate a range of functional groups on the precursors. For example, the electrophilic cyclization of o-alkynyl thioanisoles to produce 2,3-disubstituted benzo[b]thiophenes proceeds efficiently in the presence of methoxy and methyl groups on the phenyl ring. nih.gov This indicates that the functionalities present in this compound are stable under these cyclization conditions.

Recent advancements in photoredox catalysis have also highlighted the functional group tolerance of the thiophene and benzothiophene systems. Energy transfer-catalyzed dearomative cycloadditions of thiophenes have been developed, which are compatible with a broad range of functional groups on aryl substituents, including methoxy groups. acs.orgacs.org These mild reaction conditions open up new avenues for the transformation of the benzothiophene core while preserving the integrity of the existing substituents.

The oxidation of the sulfur atom in the thiophene ring to a sulfone is another transformation that has been shown to be compatible with various substituents on the benzothiophene core. For example, the oxidation of methyl sulfide-substituted 3-iodobenzo[b]thiophenes to the corresponding sulfones using KMnO₄ supported on MnO₂ proceeds in good yields in the presence of oxygen-containing groups on the benzene ring. nih.gov

Table 2: Compatibility of Functional Groups in Synthetic Transformations on Substituted Benzothiophenes

Reaction TypeKey Reagents/CatalystsTolerated Functional Groups (on Benzothiophene Core)Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃Methoxy, Methyl, Bromo, Iodo, THP-ether nih.gov
Sonogashira Coupling Pd(PPh₃)₄, CuIMethoxy, Methyl, Bromo, Iodo nih.gov
Heck Coupling Pd(OAc)₂, PPh₃Methoxy, Methyl, Iodo nih.gov
Electrophilic Cyclization Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430)Methoxy, Methyl, Chloro, Nitrile nih.gov
Dearomative Cycloaddition fac-Ir(dFppy)₃ (photocatalyst)Methoxy, Silyl, Chloro, Amide, Cyano, Trifluoromethyl, Ester acs.orgacs.org
Oxidation to Sulfone KMnO₄/MnO₂Methoxy, Methyl, Iodo, Methyl sulfide (B99878) nih.gov

Q & A

Q. Advanced

  • Solvent-Free Reactions : Mechanochemical synthesis (ball milling) reduces waste .
  • Biocatalysis : Enzymatic methods for asymmetric functionalization, reducing reliance on toxic metals .
  • Flow Chemistry : Continuous processing improves energy efficiency and scalability .

What are the challenges in scaling up laboratory synthesis to gram-scale production?

Advanced
Key issues include:

  • Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .
  • Exothermic Reactions : Mitigate heat generation using controlled addition techniques (e.g., syringe pumps) .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous workup for sulfonamide byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.